

Amuvatinib Combination Therapy: Key Toxicities & Dosing

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Compound Focus: Amuvatinib

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The table below summarizes the dose-limiting toxicities (DLTs) and the maximum administered dose from a Phase 1B clinical trial of **amuvatinib** in combination with various standard cancer therapies [1].

Combination Therapy	Dose-Limiting Toxicities (DLTs)	Maximum Administered Dose (Amuvatinib)
Paclitaxel/Carboplatin	Febrile neutropenia, Diarrhea	800 mg/day
Carboplatin/Etoposide	Febrile neutropenia, Diarrhea	800 mg/day
Topotecan	Information not specified in results	800 mg/day
Docetaxel	Information not specified in results	800 mg/day
Erlotinib	Information not specified in results	800 mg/day

Overall Safety Profile: The most frequently observed adverse events across the study were [1]:

- **Non-hematologic:** Fatigue, alopecia, diarrhea, nausea, anorexia.
- **Hematologic:** Neutropenia, anemia, thrombocytopenia, leukopenia.

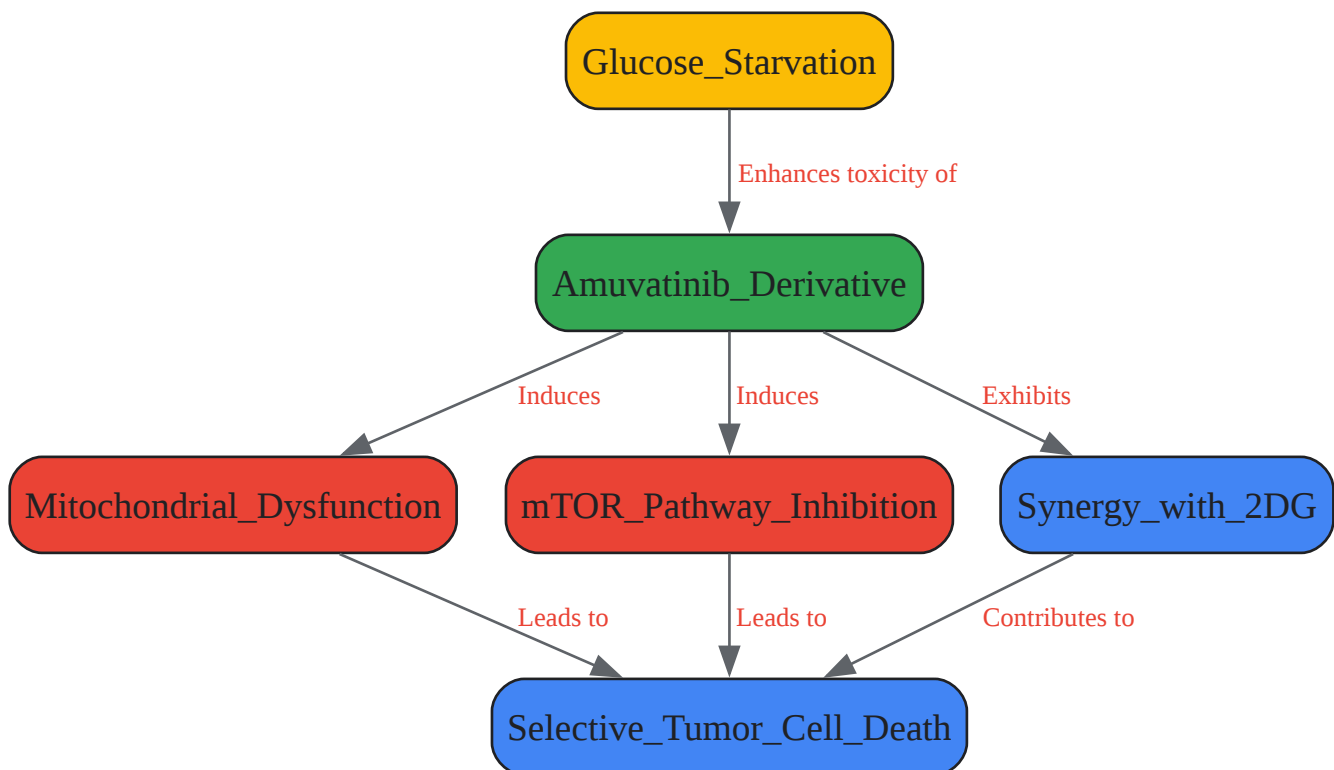
It is important to note that this Phase 1B study did not reach a maximum tolerated dose (MTD) for any of the treatment arms, and no pharmacokinetic interactions were observed between **amuvatinib** and the co-administered chemotherapies [1].

Experimental Observations & Mechanistic Insights

Preclinical studies suggest that **amuvatinib** and its derivatives exhibit selective toxicity toward tumor cells under conditions of **glucose starvation**, a common feature of the solid tumor microenvironment [2].

- **Mechanism of Action:** Research on an **amuvatinib** derivative (Compound 6) indicates that its toxicity under glucose starvation is associated with two key effects [2]:
 - Inhibition of mitochondrial membrane potential.
 - Suppression of the mTOR signaling pathway (as measured by reduced phospho-4EBP1, phospho-S6 kinase, and phospho-S6) specifically in glucose-starved cells.
- **Synergy with Energetic Stress:** Treatment with this **amuvatinib** derivative was found to dramatically enhance the efficacy of the glycolysis inhibitor 2-deoxy-glucose (2DG) in cell culture models [2].

This mechanism can be visualized in the following pathway diagram:



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Frequently Asked Questions for Researchers

Q1: What are the critical pharmacodynamic biomarkers for assessing amuvatinib's target engagement in experimental models? Evidence from the Phase 1B trial suggests that target engagement can be assessed through:

- **Reduced RAD51 levels:** Indicative of DNA repair suppression.
- **Increased 53BP1 foci:** A marker of residual DNA damage. These biomarkers were successfully measured in skin punch biopsies from patients in the clinical trial [1].

Q2: Which tumor types showed the greatest promise in clinical trials with amuvatinib combinations?

In the Phase 1B study, partial responses to **amuvatinib** combined with paclitaxel/carboplatin or carboplatin/etoposide were most frequently observed in patients with **neuroendocrine (NE) tumors, non-small cell lung cancer (NSCLC), and small cell lung cancer (SCLC)** [1].

A Note on Data Recency & Further Research

The core clinical data for **amuvatinib** is from a study published in **2014** [1], and its development status may have changed since then. For the most current information, I recommend these approaches:

- **Check Clinical Trial Registries:** Search NCT00881166 (the identifier for the Phase 1B study) on clinicaltrials.gov to see if results have been updated or if new studies have been initiated.
- **Conduct a Broader Literature Search:** Look for recent review articles or preclinical studies on "**amuvatinib**" or its alias "MP470" in scientific databases for any subsequent developments.

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References

1. Phase 1B study of amuvatinib in combination with five ... [pubmed.ncbi.nlm.nih.gov]

2. The Amuvatinib Derivative, N-(2H-1,3-Benzodioxol-5-yl) [pmc.ncbi.nlm.nih.gov]

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